2,4-DB-Dimethylammonium
Overview
Description
Mechanism of Action
Target of Action
2,4-DB-Dimethylammonium is a selective phenoxy herbicide and plant growth regulator . It primarily targets broad-leaved weeds and evasive weeds in aquatic situations . The compound’s primary targets are the growth processes of these plants, specifically the biosynthesis and production of ethylene .
Mode of Action
This compound operates as a synthetic auxin, a type of plant hormone . It is absorbed through the roots of the target plants . Once absorbed, it increases the biosynthesis and production of ethylene . This increase causes uncontrolled cell division, which damages the vascular tissue of the plants . This damage inhibits the plant’s ability to transport water and nutrients, leading to the plant’s death .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the production of ethylene . Ethylene is a plant hormone that regulates growth and development. When the production of ethylene is artificially increased by the presence of this compound, it leads to uncontrolled cell division and growth, ultimately damaging the plant’s vascular tissue .
Pharmacokinetics
It is known that the compound is highly soluble in water , which suggests it can be readily absorbed by plants. It is also known to be systemic, meaning it can be distributed throughout the plant after absorption .
Result of Action
The result of this compound’s action is the death of the target plants. By disrupting normal cell division and damaging vascular tissue, the compound prevents the plant from effectively transporting water and nutrients . This disruption leads to the wilting and eventual death of the plant .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its high solubility in water suggests that it could be more effective in moist environments where it can be readily absorbed by plants. Additionally, it is known to be non-persistent in soil but may persist in aquatic systems under certain conditions , indicating that its efficacy and stability can vary depending on the specific environmental context.
Biochemical Analysis
Biochemical Properties
2,4-DB-Dimethylammonium plays a significant role in biochemical reactions by acting as a synthetic auxin. It mimics the natural plant hormone auxin, which regulates various growth processes. The compound interacts with enzymes and proteins involved in the biosynthesis and production of ethylene, leading to uncontrolled cell division and damage to vascular tissue . Specifically, this compound is absorbed through the roots and translocated throughout the plant, where it disrupts normal cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound induces the production of ethylene, a plant hormone that promotes senescence and abscission. This leads to the disruption of normal cell growth and division, ultimately causing the death of the targeted weeds . Additionally, this compound affects the expression of genes involved in stress responses and metabolic pathways, further contributing to its herbicidal activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to auxin receptors in plant cells. This binding triggers a cascade of events that lead to the activation of ethylene biosynthesis and the inhibition of cell division. The compound also interferes with the normal functioning of enzymes involved in cell wall synthesis, leading to weakened cell walls and eventual cell death . Furthermore, this compound can inhibit the activity of certain enzymes, such as those involved in the synthesis of nucleic acids and proteins, thereby disrupting essential cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Over time, the herbicidal activity of this compound may decrease as it degrades, leading to reduced efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity . These effects can persist even after the compound has degraded, indicating that this compound has a lasting impact on plant physiology.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects . In animal studies, high doses of this compound have been associated with reproductive and developmental toxicity, as well as genotoxicity . These findings highlight the importance of careful dosage management when using this compound in agricultural settings to minimize potential risks to non-target organisms.
Metabolic Pathways
This compound is involved in several metabolic pathways in plants. It is rapidly metabolized into various derivatives, including 4-hydroxy-2,5-dichlorophenoxyacetic acid and 4-hydroxy-2,3-dichlorophenoxyacetic acid . These metabolites are further conjugated with glucose and other molecules, leading to their detoxification and eventual excretion from the plant. The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through the plant’s vascular system. It is absorbed through the roots and translocated to various parts of the plant, including the leaves and stems . The compound interacts with transporters and binding proteins that facilitate its movement within the plant. This distribution is crucial for its herbicidal activity, as it ensures that the compound reaches the target sites where it can exert its effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the cell wall. The compound is directed to these compartments through specific targeting signals and post-translational modifications . Within the cytoplasm, this compound interacts with various enzymes and proteins involved in cellular metabolism and stress responses. In the cell wall, it disrupts the synthesis and integrity of the cell wall, leading to weakened cell structures and eventual cell death.
Preparation Methods
The synthesis of 2,4-DB-Dimethylammonium involves the reaction of 2,4-dichlorophenoxybutanoic acid with dimethylamine. The reaction typically occurs in an aqueous medium, where the acid and amine react to form the dimethylammonium salt . Industrial production methods often involve large-scale synthesis in reactors, ensuring precise control over reaction conditions such as temperature, pH, and concentration to maximize yield and purity .
Chemical Reactions Analysis
2,4-DB-Dimethylammonium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives, although specific conditions and reagents for this reaction are less commonly documented.
Reduction: Reduction reactions are less typical for this compound due to its stable aromatic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the aromatic ring.
Major products from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield hydroxy derivatives, while reactions with other amines can produce various amine-substituted products .
Scientific Research Applications
2,4-DB-Dimethylammonium has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenoxy herbicides and their interactions with various reagents.
Medicine: While not directly used in medicine, its mechanism of action provides insights into the development of similar compounds for therapeutic purposes.
Comparison with Similar Compounds
2,4-DB-Dimethylammonium is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Both compounds act as auxin mimics, but 2,4-D is more widely used and studied.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar in action but used for different weed species and conditions.
The uniqueness of this compound lies in its specific application for certain broadleaf weeds and its formulation as a dimethylammonium salt, which provides distinct advantages in terms of stability and efficacy .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)butanoic acid;N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3.C2H7N/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;1-3-2/h3-4,6H,1-2,5H2,(H,13,14);3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIXJOCOXNOKHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034547 | |
Record name | Dimethylamine 4-(2,4-dichlorophenoxy)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2758-42-1 | |
Record name | 2,4-DB dimethylammonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2758-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-DB-dimethylammonium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002758421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylamine 4-(2,4-dichlorophenoxy)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,4-dichlorophenoxy)butyric acid, compound with dimethylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DB-DIMETHYLAMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D4M73HIO3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Was 2,4-DB-dimethylammonium effective in controlling cotton stalk regrowth in this study?
A1: No, the study found that this compound, unlike 2,4-D-dimethylammonium, did not effectively stop post-harvest cotton regrowth and fruiting []. This highlights the importance of carefully selecting herbicide options for specific weed management goals.
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